molecular formula C14H24O2 B12658218 (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate CAS No. 94265-99-3

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

Katalognummer: B12658218
CAS-Nummer: 94265-99-3
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: JZIARAQCPRDGAC-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structural features, which include a vinyl group and an isobutyrate ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of the corresponding alcohol with isobutyric acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release the corresponding alcohol and isobutyric acid, which may exert biological effects. Additionally, the vinyl group can participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isobutyric acid: A carboxylic acid with similar structural features but lacks the ester moiety.

    Isobutyl isobutyrate: An ester with a similar isobutyrate group but different alkyl chain structure.

    Vinyl acetate: Contains a vinyl group but differs in the ester component.

Uniqueness

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its combination of a vinyl group and an isobutyrate ester moiety. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its structural features make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

94265-99-3

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

[(3S)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m1/s1

InChI-Schlüssel

JZIARAQCPRDGAC-CQSZACIVSA-N

Isomerische SMILES

CC(C)C(=O)O[C@@](C)(CCC=C(C)C)C=C

Kanonische SMILES

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.